molecular formula C10H16N5NaO14P3 B12359980 CID 156588416

CID 156588416

Katalognummer: B12359980
Molekulargewicht: 546.17 g/mol
InChI-Schlüssel: RJCIANYKFVPNMP-XXSBUZCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 156588416” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 156588416” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical transformation.

Industrial Production Methods: Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The industrial production process may also include steps for purification and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “CID 156588416” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products may include various derivatives and analogs of the original compound, each with unique chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, “CID 156588416” is used as a reagent or intermediate in various chemical reactions and synthesis processes. Its unique chemical properties make it valuable for developing new compounds and materials.

Biology: In biological research, “this compound” may be used to study biochemical pathways and molecular interactions. Its effects on biological systems can provide insights into cellular processes and mechanisms.

Medicine: In medicine, “this compound” may have potential therapeutic applications. Research into its pharmacological properties and effects on biological targets can lead to the development of new drugs and treatments.

Industry: In industrial applications, “this compound” is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and product formulations.

Wirkmechanismus

The mechanism of action of “CID 156588416” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context and application. Understanding the mechanism of action is crucial for optimizing its use in scientific research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “CID 156588416” include other chemical entities with related structures and properties. These compounds may share similar chemical reactivity and applications but may differ in specific details such as molecular weight, functional groups, and overall stability.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties, which distinguish it from other similar compounds. These unique features make it valuable for certain applications where other compounds may not be as effective or suitable.

Conclusion

The compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it valuable for various chemical, biological, and industrial processes

Eigenschaften

Molekularformel

C10H16N5NaO14P3

Molekulargewicht

546.17 g/mol

InChI

InChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1

InChI-Schlüssel

RJCIANYKFVPNMP-XXSBUZCCSA-N

Isomerische SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na]

Kanonische SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.